(R)-1-(3-Bromophenyl)ethanol
Overview
Description
®-1-(3-Bromophenyl)ethanol is an organic compound with the molecular formula C₈H₉BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Scientific Research Applications
®-1-(3-Bromophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-(3-Bromophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-bromoacetophenone using a chiral reducing agent to ensure the desired ®-configuration. The reaction typically employs reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve the reduction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromophenyl)ethanol may involve the use of catalytic hydrogenation processes. This method utilizes a chiral catalyst to selectively reduce the ketone group in 3-bromoacetophenone to the corresponding alcohol. The choice of catalyst and reaction conditions are optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-bromoacetophenone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Further reduction of ®-1-(3-Bromophenyl)ethanol can yield 3-bromophenylethane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in water.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: 3-Bromoacetophenone
Reduction: 3-Bromophenylethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromophenyl)ethanol involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The ethanol group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Bromophenyl)ethanol: The enantiomer of ®-1-(3-Bromophenyl)ethanol, differing in the spatial arrangement of atoms around the chiral center.
3-Bromoacetophenone: A precursor in the synthesis of ®-1-(3-Bromophenyl)ethanol.
3-Bromophenylethane: A reduced form of ®-1-(3-Bromophenyl)ethanol.
Uniqueness
®-1-(3-Bromophenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications where enantiomeric purity is essential, such as in the synthesis of chiral drugs. The presence of the bromine atom also allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(1R)-1-(3-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJQMDYAOJNCC-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370558 | |
Record name | (R)-1-(3-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134615-24-0 | |
Record name | (+)-1-(3-Bromophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134615-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(3-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(3-bromophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.